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Compound of Interest

Compound Name: Vinylbutyraldehydlosung

Cat. No.: B15481046 Get Quote

Die Validierung der chemischen und physikalischen Struktur von Polyvinylbutyral (PVB) ist für

Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von entscheidender

Bedeutung, um die Materialeigenschaften wie Adhäsion, Flexibilität und thermische Stabilität

sicherzustellen. Dieser Leitfaden bietet einen objektiven Vergleich der primären

spektroskopischen Methoden – FTIR, NMR und Raman-Spektroskopie – mit komplementären

thermischen und chromatographischen Analysetechniken und liefert die dazugehörigen

experimentellen Daten und Protokolle.

Spektroskopische Methoden zur Strukturanalyse
Spektroskopische Techniken untersuchen die Wechselwirkung von elektromagnetischer

Strahlung mit dem PVB-Material, um detaillierte Informationen über dessen chemische

Zusammensetzung und molekulare Struktur zu erhalten.

Fourier-Transform-Infrarotspektroskopie (FTIR)
Die FTIR-Spektroskopie identifiziert funktionelle Gruppen im PVB-Molekül, indem sie die

Absorption von Infrarotstrahlung misst. Sie eignet sich hervorragend zur schnellen qualitativen

Überprüfung der Hauptkomponenten: der Butyral-Acetal-Ringe, der verbliebenen

Hydroxylgruppen (Vinylalkohol-Anteil) und der Acetatgruppen (Vinylacetat-Anteil).

Experimentelles Protokoll (ATR-FTIR):
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Probenvorbereitung: Ein kleiner Abschnitt des PVB-Films wird direkt auf den ATR-Kristall

(Abgeschwächte Totalreflexion) gelegt. Es ist keine weitere Vorbereitung erforderlich.

Geräteeinstellungen:

Messmodus: ATR (z. B. mit einem Diamant- oder Germaniumkristall).

Spektralbereich: 4000–600 cm⁻¹.

Auflösung: 4 cm⁻¹.

Scans: 16 bis 32 Scans werden zur Verbesserung des Signal-Rausch-Verhältnisses

gemittelt.[1]

Datenerfassung: Zuerst wird eine Hintergrundmessung ohne Probe durchgeführt.

Anschließend wird die Probe analysiert.

Quantitative Datenpräsentation (FTIR):

Wellenzahl (cm⁻¹) Schwingungstyp
Zugeordnete funktionelle
Gruppe

3600–3200 O-H Streckschwingung (breit)
Hydroxylgruppen (Vinylalkohol-

Anteil)[1]

2959–2873 C-H Streckschwingung
Alkylgruppen (Polymerrückgrat

und Butyralgruppe)[1]

ca. 1740 C=O Streckschwingung
Acetatgruppen (Restlicher

Vinylacetat-Anteil)[1]

1145–1000 C-O-C Streckschwingung
Acetal-Gruppen (Vinylbutyral-

Anteil)

Kernspinresonanzspektroskopie (NMR)
Die NMR-Spektroskopie ist die leistungsfähigste Methode zur quantitativen Bestimmung der

molaren Anteile der drei Monomereinheiten (Vinylbutyral, Vinylalkohol, Vinylacetat) in der PVB-

Kette. Die ¹H-NMR misst die chemische Umgebung der Wasserstoffatome.
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Experimentelles Protokoll (¹H-NMR):

Probenvorbereitung: 15–25 mg trockener PVB werden in ca. 0,7 mL deuteriertem

Lösungsmittel (z. B. DMSO-d₆ oder Chloroform-d) gelöst.[2][3] Die vollständige Auflösung

kann durch leichtes Erwärmen oder Ultraschallbehandlung unterstützt werden.

Geräteeinstellungen (Beispiel):

Spektrometer: 400 MHz oder höher.

Pulssequenz: Standard-Einpulsexperiment.

Relaxationsverzögerung (d1): 10–30 Sekunden, um eine vollständige Relaxation und

somit eine genaue Quantifizierung zu gewährleisten.[4]

Anzahl der Scans: 64 Scans für ein gutes Signal-Rausch-Verhältnis.[4]

Datenanalyse zur Quantifizierung: Die molaren Anteile werden durch die Integration der

charakteristischen Signale berechnet:

A_VB: Integrierte Fläche des Methin-Protons des Acetalrings (ca. 4,5 ppm, 1H).

A_VA: Integrierte Fläche des Methin-Protons, das an die OH-Gruppe gebunden ist (ca.

3,5–4,0 ppm, 1H).

A_VAc: Integrierte Fläche der Methylprotonen der Acetatgruppe (ca. 2,0 ppm, 3H).

Berechnungsformeln:

mol% Vinylbutyral = (A_VB / 1) / [(A_VB / 1) + (A_VA / 1) + (A_VAc / 3)] * 100

mol% Vinylalkohol = (A_VA / 1) / [(A_VB / 1) + (A_VA / 1) + (A_VAc / 3)] * 100

mol% Vinylacetat = (A_VAc / 3) / [(A_VB / 1) + (A_VA / 1) + (A_VAc / 3)] * 100

Quantitative Datenpräsentation (¹H-NMR in DMSO-d₆):
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Chemische Verschiebung
(ppm)

Zuordnung Monomereinheit

ca. 4,5
Methin-Proton (-CH-) im

Acetal-Ring
Vinylbutyral

ca. 3,5–4,0
Methin-Proton (-CH-) an der

OH-Gruppe
Vinylalkohol

ca. 2,0
Methyl-Protonen (-CH₃) der

Acetatgruppe
Vinylacetat

ca. 1,8–1,1
Methylen-Protonen (-CH₂-) des

Polymerrückgrats
Alle Einheiten

ca. 0,9
Methyl-Protonen (-CH₃) der

Butyl-Seitengruppe
Vinylbutyral

Raman-Spektroskopie
Die Raman-Spektroskopie liefert Informationen über Schwingungsmoden und ist komplementär

zur FTIR. Sie ist besonders empfindlich gegenüber symmetrischen, unpolaren Bindungen wie

dem C-C-Rückgrat des Polymers. Die Probenvorbereitung ist minimal, und Messungen können

oft direkt durch transparente Verpackungen hindurch erfolgen.

Experimentelles Protokoll:

Probenvorbereitung: Die PVB-Probe (Film oder Pulver) wird direkt unter dem

Mikroskopobjektiv des Raman-Spektrometers platziert.

Geräteeinstellungen:

Laser-Anregung: Typischerweise 532 nm oder 785 nm.

Laserleistung: Ausreichend niedrig, um eine thermische Schädigung der Probe zu

vermeiden.

Akquisitionszeit und Akkumulationen: Je nach Signalstärke angepasst, z. B. 10 Sekunden

Belichtungszeit und 5 Akkumulationen.
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Datenerfassung: Das Spektrum wird im relevanten Wellenzahlbereich (z. B. 200–3200 cm⁻¹)

aufgenommen.

Quantitative Datenpräsentation (Raman): Detaillierte und eindeutige Peak-Zuordnungen für

PVB sind in der Literatur weniger verbreitet als für FTIR oder NMR. Die folgenden

Zuordnungen basieren auf allgemeinen Spektren von Polymeren.

Raman-Shift (cm⁻¹) Ungefähre Schwingungszuordnung

2970–2850 C-H Streckschwingungen (CH, CH₂, CH₃)

ca. 1450 CH₂ Deformationsschwingungen

ca. 1380 C-H Deformationsschwingungen[5]

1200–800
C-C Streckschwingungen des

Polymerrückgrats, C-O Streckschwingungen

Ergänzende analytische Methoden
Während spektroskopische Methoden die chemische Zusammensetzung beleuchten, liefern

thermische und chromatographische Analysen wichtige Einblicke in die physikalischen

Eigenschaften von PVB.

Dynamische Differenzkalorimetrie (DSC)
DSC misst den Wärmefluss zu oder von einer Probe als Funktion der Temperatur. Für PVB ist

die Bestimmung der Glasübergangstemperatur (Tg) die wichtigste Anwendung. Die Tg ist ein

kritischer Parameter, der die Temperatur angibt, bei der das Material vom einem harten,

glasartigen Zustand in einen weichen, gummiartigen Zustand übergeht. Sie wird stark vom

Weichmachergehalt beeinflusst.

Experimentelles Protokoll:

Probenvorbereitung: Eine kleine Probenmenge (ca. 5–10 mg) des PVB-Films wird in einen

Aluminium-DSC-Tiegel eingewogen und versiegelt.

Geräteeinstellungen:
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Temperaturprogramm: Typischerweise ein Heiz-Kühl-Heiz-Zyklus, um die thermische

Vorgeschichte zu löschen. Analyse erfolgt im zweiten Heizlauf.

Heizrate: 10 K/min oder 20 K/min ist Standard.

Temperaturbereich: Z. B. von -20 °C bis 120 °C.

Atmosphäre: Inertgas (Stickstoff) mit einer Spülrate von 50 mL/min.

Datenauswertung: Die Tg wird als die Temperatur am Wendepunkt des endothermen

Schritts in der Wärmeflusskurve bestimmt.

Quantitative Datenpräsentation (DSC):

Parameter
Typischer Wertebereich für
PVB

Anmerkungen

Glasübergangstemperatur (Tg) 65–85 °C (ohne Weichmacher)

Der Wert sinkt signifikant mit

steigendem

Weichmachergehalt.

12–20 °C (mit Weichmacher)

Kommerzielle PVB-Folien für

Verbundglas liegen in diesem

Bereich.

Gelpermeationschromatographie (GPC/SEC)
GPC, auch bekannt als Größenausschlusschromatographie (SEC), trennt Polymermoleküle

nach ihrer Größe in Lösung. Diese Technik ist unerlässlich zur Bestimmung der

Molmassenverteilung (MMV) von PVB, welche die mechanischen Eigenschaften wie Zähigkeit

und Flexibilität maßgeblich beeinflusst.

Experimentelles Protokoll:

Probenvorbereitung: PVB wird in einem geeigneten Lösungsmittel (z. B. Tetrahydrofuran,

THF) zu einer Konzentration von ca. 1–2 mg/mL gelöst. Die Lösung wird vor der Injektion

filtriert (z. B. durch einen 0,45-µm-Filter), um Partikel zu entfernen.
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Geräteeinstellungen:

Säulen: Ein Satz GPC-Säulen, die für den erwarteten Molmassenbereich geeignet sind (z.

B. 2 x Agilent PLgel 5 µm MIXED-C).[5]

Mobiles Phase (Eluent): THF.[5]

Flussrate: 1,0 mL/min.[5]

Detektoren: Standardmäßig ein Brechungsindex-Detektor (RI). Lichtstreu- und

Viskositätsdetektoren können für absolute Molmassenbestimmungen hinzugefügt werden.

Kalibrierung & Analyse: Das System wird mit Polymerstandards (z. B. Polystyrol) bekannter

Molmasse kalibriert. Aus der Retentionszeit der PVB-Probe wird die MMV berechnet.

Quantitative Datenpräsentation (GPC):

Parameter Beschreibung Typische Werte

Gewichtsmittlere Molmasse

(Mw)

Beeinflusst mechanische

Eigenschaften wie Zähigkeit
100.000–250.000 g/mol

Zahlenmittlere Molmasse (Mn)
Bezogen auf die Anzahl der

Moleküle
50.000–100.000 g/mol

Polydispersitätsindex (PDI)
Maß für die Breite der

Molmassenverteilung (Mw/Mn)
2,0–3,5

Visuelle Zusammenfassungen
Die folgenden Diagramme illustrieren den Arbeitsablauf und den Informationsgehalt der

beschriebenen Methoden.
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Logischer Arbeitsablauf zur PVB-Strukturvalidierung

Probenvorbereitung

Analytische Methoden
Gewonnene Informationen

Finale Validierung

PVB-Probe
(Film/Pulver)

FTIR-Analyse
(Schnelltest)

NMR-Analyse
(Quantitativ)

GPC-Analyse
(Physikalisch)

DSC-Analyse
(Thermisch)

Funktionelle Gruppen
(OH, Acetal, Acetat)

Monomer-Verhältnis
(mol%)

Molmassenverteilung
(Mw, Mn, PDI)

Glasübergang (Tg)

Validierte
PVB-Struktur

Click to download full resolution via product page

Abbildung 1: Logischer Arbeitsablauf zur PVB-Strukturvalidierung.
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Vergleich der durch verschiedene Methoden gewonnenen Strukturinformationen

PVB-Struktur

FTIR NMR Raman DSC GPC

Funktionelle Gruppen
(Qualitativ)

Monomer-Zusammensetzung
(Quantitativ)

C-C-Rückgrat
Schwingungen

Thermische Übergänge
(Tg)

Molmassenverteilung
(Mw, Mn, PDI)

Click to download full resolution via product page

Abbildung 2: Vergleich der durch verschiedene Methoden gewonnenen Strukturinformationen.

Zusammenfassender Vergleich
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Methode Informationstyp
Probenvorbereitun
g

Hauptvorteile &
Einschränkungen

FTIR

Qualitativ

(Funktionelle

Gruppen)

Minimal (direkte

Messung von Filmen)

Vorteile: Schnell,

einfach,

kostengünstig, ideal

für die schnelle

Identifizierung.

Nachteile: Schwierige

Quantifizierung,

überlagernde Peaks.

NMR
Quantitativ (Monomer-

Verhältnis)

Moderat (Auflösen in

deuteriertem

Lösungsmittel)

Vorteile: Höchste

Genauigkeit bei der

Bestimmung der

chemischen

Zusammensetzung.

Nachteile: Teurere

Geräte, längere

Messzeiten.

Raman
Qualitativ (Molekulare

Schwingungen)

Minimal (direkte

Messung)

Vorteile: Geringe

Störung durch

Wasser, Messung

durch Glas möglich.

Nachteile: Schwaches

Signal, Fluoreszenz

kann stören, weniger

etablierte

Datenbanken für PVB.

DSC Physikalisch

(Thermische

Übergänge)

Einfach (Einwiegen in

Tiegel)

Vorteile: Präzise

Bestimmung der Tg,

wichtig für

anwendungsbezogen

e Eigenschaften.

Nachteile: Liefert

keine Information über
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die chemische

Zusammensetzung.

GPC

Physikalisch

(Molmassenverteilung

)

Moderat (Auflösen

und Filtrieren)

Vorteile: Einzige

Methode zur

Bestimmung der

gesamten

Molmassenverteilung.

Nachteile: Relative

Ergebnisse (außer bei

Mehrfachdetektion),

lösungsmittelintensiv.

Fazit:

Für eine umfassende Validierung der PVB-Struktur ist eine Kombination von Methoden

unerlässlich. Die NMR-Spektroskopie ist die Methode der Wahl für eine präzise quantitative

Bestimmung der chemischen Zusammensetzung. FTIR dient als schnelle und zugängliche

Methode zur qualitativen Überprüfung. GPC und DSC sind unverzichtbar, um die

physikalischen Eigenschaften – die Molmassenverteilung und das thermische Verhalten – zu

charakterisieren, die für die Endanwendung des Polymers von entscheidender Bedeutung sind.

Die Raman-Spektroskopie bietet ergänzende Informationen, insbesondere zur Analyse des

Polymerrückgrats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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